2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid
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Overview
Description
2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid, commonly known as Dichlorprop, is a synthetic herbicide widely used in agriculture and horticulture. It belongs to the phenoxy herbicides group and is known for its selective control of broadleaf weeds.
Mechanism of Action
Dichlorprop works by mimicking the action of a plant growth hormone known as auxin. It disrupts the normal growth and development of broadleaf weeds, leading to their death. The herbicide is absorbed by the leaves and stems of the plants and is translocated to the growing points, where it interferes with the normal cell division and elongation processes.
Biochemical and Physiological Effects
Dichlorprop has been shown to affect the metabolism of the target plants, leading to the accumulation of toxic compounds and the disruption of normal physiological processes. The herbicide has also been shown to affect the microbial communities in the soil, leading to changes in soil fertility and nutrient cycling.
Advantages and Limitations for Lab Experiments
Dichlorprop is a widely used herbicide in the agricultural industry, and its efficacy has been well established. It is relatively easy to apply and has a low risk of leaching into groundwater. However, its use has been associated with the development of herbicide-resistant weeds, and its impact on non-target organisms is still a matter of concern.
Future Directions
There are several areas of research that can be pursued to improve our understanding of Dichlorprop and its potential impact on the environment. These include:
1. Developing new methods for the synthesis of Dichlorprop that are more efficient and environmentally friendly.
2. Investigating the potential of Dichlorprop to induce stress responses in plants and the implications of this for crop production.
3. Studying the impact of Dichlorprop on soil microbial communities and the potential for microbial remediation of contaminated soils.
4. Developing new formulations of Dichlorprop that are more effective and have a lower environmental impact.
5. Investigating the potential of Dichlorprop as a tool for weed management in organic farming systems.
Conclusion
In conclusion, Dichlorprop is a widely used herbicide with a well-established mode of action. Its use has been associated with both advantages and limitations, and there is still much to be learned about its potential impact on the environment. Further research is needed to improve our understanding of this herbicide and to develop new methods for its use that are both effective and sustainable.
Synthesis Methods
Dichlorprop is synthesized by the reaction of 2,3-dichlorophenol with propylene oxide in the presence of a base. The resulting product is then acidified to obtain Dichlorprop. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
Dichlorprop has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has been conducted to investigate its efficacy in controlling different types of weeds and its impact on non-target organisms. Dichlorprop has also been studied for its potential use in combination with other herbicides to improve weed control.
properties
IUPAC Name |
2-[(2,3-dichlorophenoxy)methyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-6(10(13)14)5-15-8-4-2-3-7(11)9(8)12/h2-4H,1,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXPLKAPSGYLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid |
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